2-Azabicyclo[2.2.2]octane

Medicinal Chemistry Dopamine Transporter Conformational Analysis

Medicinal chemistry programs often struggle with flexible amine linkers (e.g., piperidine) that fail to constrain pharmacophore geometry, leading to poor potency and metabolic instability. 2-Azabicyclo[2.2.2]octane (Isoquinuclidine) solves this: its rigid, bridged 'boat' conformation enforces a defined spatial orientation of substituents-critical for probing receptor binding and improving drug-like properties. • 3.4-fold difference in dopamine transporter affinity between isomers [evidence] • Enabled progression from 'very poor metabolic stability' to an orally available ELOVL6 inhibitor development candidate [evidence] • Scalable 4-step synthesis (70% overall yield) demonstrated at 20 g [evidence] Procure this scaffold to rigidify pharmacophores, improve PK profiles, and construct conformationally constrained screening libraries.

Molecular Formula C7H13N
Molecular Weight 111.18 g/mol
CAS No. 280-38-6
Cat. No. B1328764
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Azabicyclo[2.2.2]octane
CAS280-38-6
Molecular FormulaC7H13N
Molecular Weight111.18 g/mol
Structural Identifiers
SMILESC1CC2CCC1CN2
InChIInChI=1S/C7H13N/c1-3-7-4-2-6(1)5-8-7/h6-8H,1-5H2
InChIKeyKPUSZZFAYGWAHZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Azabicyclo[2.2.2]octane Procurement Overview


2-Azabicyclo[2.2.2]octane (Isoquinuclidine) is a saturated, bridged bicyclic amine (C7H13N, MW 111.18) featuring a nitrogen atom integrated into a rigid, cage-like framework [1]. This core structure serves as a fundamental building block in medicinal chemistry and organic synthesis, primarily valued for its ability to introduce significant conformational restriction into molecules [2]. Its unique geometry provides a defined orientation of substituents, which is a critical design element for probing receptor binding and improving drug-like properties .

Why Generic Substitutions Fail for This Scaffold


Generic substitution of 2-azabicyclo[2.2.2]octane with a standard piperidine, pyridine, or even a related azabicyclic amine is scientifically untenable due to the profound impact of its rigid 'boat' conformation on biological activity and physicochemical properties [1]. Unlike flexible acyclic amines or conformationally mobile heterocycles, the fused bicyclic system of isoquinuclidine enforces a specific spatial arrangement of substituents, which can be critical for interacting with biological targets or for defining a molecule's 3D pharmacophore . Studies across multiple target classes, from analgesics to ELOVL6 inhibitors, demonstrate that even subtle alterations to this rigid core result in significant loss of potency, altered selectivity, or unfavorable pharmacokinetic profiles, confirming that it cannot be considered a simple interchangeable amine building block [2].

Quantitative Differentiators vs. Comparators


Dopamine Transporter Affinity via Conformational Locking

Direct comparison of two stereoisomeric dopamine analogues based on the 2-azabicyclo[2.2.2]octane scaffold revealed a 3.4-fold difference in potency solely due to the spatial orientation of the substituents enforced by the rigid core. The 6-endo isomer (Compound 2) exhibited an IC50 of 32 µM, while the 6-exo isomer (Compound 1) was significantly less potent with an IC50 of 110 µM in a dopamine uptake inhibition assay [1]. This quantifies the scaffold's value in controlling pharmacophore geometry, a level of control absent in flexible analogs.

Medicinal Chemistry Dopamine Transporter Conformational Analysis

ELOVL6 Inhibitor Potency and Selectivity Improvement

A medicinal chemistry campaign targeting the enzyme ELOVL6 used the 2-azabicyclo[2.2.2]octane core to improve upon a less rigid lead. By leveraging the scaffold's conformational constraint, researchers were able to identify compound 28a, which demonstrated potent and selective ELOVL6 inhibition. While specific IC50s for early flexible leads were not reported, the study explicitly notes that the rigid 2-azabicyclo[2.2.2]octane class was crucial for achieving oral bioavailability and the desired in vivo fatty acid profile changes in mice [1]. This contrasts with the 'very poor metabolic stability' observed for some earlier, more flexible derivatives in the series [2].

Metabolic Disease Enzyme Inhibition Structure-Activity Relationship (SAR)

Scalable Synthesis Validated as Piperidine Isostere

A 2025 publication in Angewandte Chemie established 2-azabicyclo[2.2.2]octanes as validated biological isosteres for the ubiquitous piperidine and pyridine motifs. Critically, the study also describes a scalable, general synthetic method using a KOtBu/I2/CO2-mediated cyclization that produced the core in gram quantities (up to 20 g scale) . This addresses a key procurement concern: availability for large-scale research.

Organic Synthesis Medicinal Chemistry Chemical Methodology

Efficient Four-Step Synthesis Achieving High Yield

A patent and associated literature detail an improved, preparative four-step synthesis of 2-azabicyclo[2.2.2]octane (as the tosylate salt) from p-aminobenzoic acid (PABA) with a high overall yield of 70% [1]. This provides a quantifiable benchmark for synthetic efficiency, which directly influences the commercial cost and availability of the compound.

Process Chemistry Synthetic Methodology Cost-Efficiency

Zero Freely Rotating Bonds in the Core

In stark contrast to piperidine (1 rotatable bond if N-substituted) or acyclic amines like dimethylaminoethane (2+ rotatable bonds), the unsubstituted 2-azabicyclo[2.2.2]octane core possesses zero freely rotating bonds . This extreme conformational rigidity is the physical basis for the biological differences observed in the preceding evidence items and defines the scaffold's unique value in drug design.

Cheminformatics Physicochemical Property Molecular Design

Optimal Research and Procurement Applications


Probing Conformational Effects in Drug-Receptor Interactions

Given its demonstrated ability to rigidify pharmacophores, as shown by the 3.4-fold difference in dopamine transporter affinity between its isomers [1], 2-azabicyclo[2.2.2]octane is ideally suited as a core scaffold in medicinal chemistry programs aimed at establishing the bioactive conformation of a ligand. It serves as a superior alternative to flexible linkers like piperidine when the spatial orientation of key functional groups must be strictly controlled.

Improving Metabolic Stability and In Vivo Performance

The ELOVL6 inhibitor program demonstrated that incorporating the 2-azabicyclo[2.2.2]octane core was instrumental in progressing from compounds with 'very poor metabolic stability' to a development candidate with 'appreciable plasma and liver exposure' and in vivo efficacy [2]. This scaffold is therefore a strategic procurement choice for projects aiming to improve the pharmacokinetic profile of an existing hit or lead series, particularly those suffering from high metabolic clearance.

Large-Scale Synthesis for Constrained Amine Libraries

The validation of 2-azabicyclo[2.2.2]octanes as piperidine/pyridine isosteres, combined with a scalable synthetic method demonstrated at 20 g , makes this scaffold a practical choice for constructing libraries of conformationally constrained analogs. Procurement in larger quantities is justified for high-throughput screening campaigns or for generating SAR data around a novel core structure.

Cost-Effective Acquisition for Process R&D

The established, high-yielding (70% overall) four-step synthesis [3] indicates that 2-azabicyclo[2.2.2]octane can be produced efficiently. This supports its procurement for process chemistry studies where the development of a robust, scalable, and cost-effective route to the target molecule is required.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
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